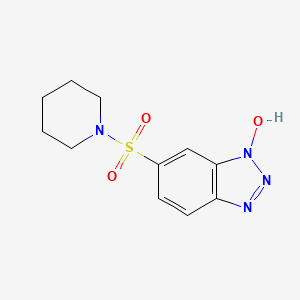

6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

Description

Properties

IUPAC Name |

1-hydroxy-6-piperidin-1-ylsulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c16-15-11-8-9(4-5-10(11)12-13-15)19(17,18)14-6-2-1-3-7-14/h4-5,8,16H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUMYZPHCJEKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=NN3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332521 | |

| Record name | 1-hydroxy-6-piperidin-1-ylsulfonylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

733762-43-1 | |

| Record name | 1-hydroxy-6-piperidin-1-ylsulfonylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13N5O2S

- Molecular Weight : 255.31 g/mol

- Structure : The compound features a benzotriazole ring which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with protein targets involved in various signaling pathways. It has been noted for its potential inhibitory effects on specific kinases and phosphatases, which are crucial in cellular signaling and regulation.

Biological Activity

Research indicates that 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. For instance, it has been evaluated for its effects on protein tyrosine kinases (PTKs), which play significant roles in cancer progression.

Antimicrobial Properties

In vitro assays have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.

Enzyme Inhibition

The compound has been reported to inhibit certain enzymes such as cyclin-dependent kinases (CDKs) and protein phosphatases. This inhibition can lead to altered cell signaling pathways, affecting cell growth and survival.

Case Studies

Several studies have been conducted to evaluate the biological effects of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Inhibition of CDK4/6 with IC50 values in the low micromolar range. |

| Study 2 | Antimicrobial Testing | Effective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Enzyme Inhibition | Demonstrated substantial inhibition of protein phosphatase activity, indicating potential therapeutic applications. |

Research Findings

Recent research highlights the versatility of 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol in various biomedical applications:

Targeting Kinases

The compound has been shown to selectively inhibit certain kinase pathways that are often dysregulated in cancer. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Synergistic Effects

In combination studies with other anticancer agents, this compound has exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzotriazole derivatives possess anticancer properties. Specifically, 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol has been studied for its potential to inhibit tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of benzotriazole derivatives. The results demonstrated that modifications on the benzotriazole core significantly affect the compound's ability to inhibit cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data indicates that the compound shows promising activity against common pathogens, suggesting its potential use in pharmaceutical formulations aimed at treating infections .

UV Stabilization

Due to its benzotriazole structure, this compound is effective as a UV stabilizer in polymers. It prevents degradation caused by UV radiation, thereby enhancing the longevity and durability of materials.

Application Example:

In the production of plastic materials, incorporating 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol has been shown to significantly improve resistance to UV-induced degradation. This application is particularly relevant in outdoor products where prolonged exposure to sunlight is inevitable .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other piperidine-sulfonyl-substituted heterocycles. Below is a detailed comparison:

Key Structural Analogues

| Compound Name | Heterocyclic Core | Substituents | CAS Number | Suppliers | Key Features |

|---|---|---|---|---|---|

| 6-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol | Benzotriazole | -OH (position 1), -SO₂-piperidine (position 6) | 733762-43-1 | 2 | Triazole N-oxide analog; potential redox activity |

| 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | -SO₂-piperidine (position 6) | 872107-96-5 | 4 | Saturated ring; enhanced lipophilicity |

| 6-(Piperidine-1-sulfonyl)-1H-1,3-benzodiazol-1-ol | Benzimidazole | -OH (position 1), -SO₂-piperidine (position 6) | 730992-39-9 | 4 | Five-membered diazole ring; altered H-bonding capacity |

| 6-(Piperidine-1-sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one | Benzoxazolone | -SO₂-piperidine (position 6) | N/A | 2 | Oxazolone ring; potential hydrolytic instability |

Physicochemical and Functional Differences

- Reactivity: The benzotriazol-1-ol core may exhibit unique redox behavior due to the triazole N-oxide structure, unlike the saturated tetrahydroquinoline or benzoxazolone analogs .

- However, its discontinued commercial status may reflect inferior performance in preliminary assays compared to analogs like benzimidazoles or tetrahydroquinolines .

Q & A

Q. What are the established synthetic routes for 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, and how can reaction efficiency be optimized?

The compound is typically synthesized via multi-step protocols involving sulfonylation and heterocyclic coupling. A validated approach includes:

- Step 1 : Palladium-catalyzed cross-coupling to introduce the piperidine-sulfonyl group to the benzotriazole scaffold.

- Step 2 : Hydroxylation at the 1-position of benzotriazole under controlled acidic/basic conditions.

- Step 3 : Deprotection of temporary groups (e.g., tert-butyl carbamates) using trifluoroacetic acid or HCl . Optimization involves adjusting catalyst loadings (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature (80–120°C). Monitor intermediates via LC-MS to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and piperidine-sulfonyl integration.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₁H₁₃N₅O₃S).

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold).

- X-ray Crystallography : Resolve stereochemical ambiguities (if chiral centers exist) .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies reveal:

- Acidic/alkaline conditions : Degradation occurs at pH < 3 or > 10, with sulfonamide bond hydrolysis.

- Solvent effects : Stable in DMSO or DMF but avoid methanol/piperidine mixtures, which cleave the benzotriazole ring .

- Light/temperature : Store at –20°C in amber vials; avoid prolonged exposure to >40°C.

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s reactivity and binding modes?

Use density functional theory (DFT) to model sulfonamide bond polarization and benzotriazole aromaticity. For target engagement:

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent catalytic outcomes)?

Contradictions often arise from solvent polarity or trace metal impurities. Mitigation strategies:

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced properties?

Key SAR observations:

- Piperidine substitution : N-Methylation reduces metabolic clearance but may hinder solubility.

- Benzotriazole modifications : Electron-withdrawing groups (e.g., –NO₂) at the 4-position increase electrophilicity and kinase inhibition .

- Sulfonyl group : Replace with sulfonamides or sulfoxides to modulate bioavailability .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?

Hypothesized targets include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.